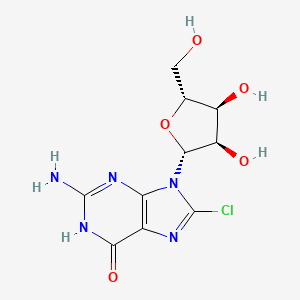
8-Chloroguanosine
説明
8-Chloroguanosine is an analogue of guanosine where the hydrogen in position 8 of the heterocyclic nucleobase is replaced by a chlorine atom . It is of interest as a reference material for research on chlorine-stressed RNA .
Synthesis Analysis
Activated human neutrophils secrete myeloperoxidase, which generates HOCl from H2O2 and Cl. Various (2 -deoxy)nucleosides react with HOCl to form chlorinated (2 -deoxy)nucleosides, including 8-chloro(2 -deoxy)guanosine .Molecular Structure Analysis
The molecular formula of 8-Chloroguanosine is C10H12ClN5O5 . The molecular weight is 317.69 . The structure is consistent with H-NMR .Chemical Reactions Analysis
8-Chloroguanosine is formed when 0.5 mM nucleoside reacted with 0.5 mM HOCl at pH 7.4 . Micromolar concentrations of tertiary amines such as nicotine and trimethylamine dramatically enhanced chlorination of free (2 -deoxy)nucleosides and nucleosides in RNA by HOCl .科学的研究の応用
DNA Damage and Carcinogenesis
8-Chloroguanosine (Cl-Guo) is formed when hypochlorous acid, released by myeloperoxidase to kill pathogens, attacks genomic DNA. This process is a potential mechanism for inflammation-induced carcinogenesis, suggesting Cl-Guo’s role in studying DNA damage and its implications in cancer research .
Inflammation and Cigarette-Smoke Inhalation
The formation of Cl-Guo is enhanced by nicotine and can be inhibited by polyphenolic phytochemicals and sulfurous compounds. This indicates its application in researching the reduction of DNA damage associated with inflammation and cigarette-smoke inhalation .
Chlorination Studies
Cl-Guo serves as a reference material for research on chlorine stressed RNA, providing insights into the effects of chlorination on nucleic acids .
Biochemical Analysis of Reactive Species
The relative activities of hypochlorous acid, myeloperoxidase, and activated human neutrophils in the presence of nitrite were studied using Cl-Guo as a probe. This highlights its use in analyzing the formation of reactive species in biochemical systems .
Potential Inhibitory Effects of Compounds
Research suggests that certain compounds may inhibit the induction of nucleobase damage mediated by chlorination, which Cl-Guo can help study. This has potential applications in developing strategies to reduce DNA damage .
6. Electrospray Ionization Mass Spectrometry (ESI-MS) Studies Cl-Guo is used in ESI-MS to demonstrate the formation of several chlorinated nucleosides, aiding in the understanding of nucleoside modifications under stress conditions .
Molecules | Free Full-Text | Promutagenicity of 8-Chloroguanine Inhibition by Polyphenolic Phytochemicals and Sulfurous Compounds Technical Information about 8-Chloroguanosine Chlorination of Guanosine and Other Nucleosides by Hypochlorous Acid Inhibition by polyphenolic phytochemicals and sulfurous compounds
作用機序
Target of Action
8-Chloroguanosine is a purine nucleoside analogue . Its primary targets are indolent lymphoid malignancies . These malignancies are a group of slow-growing lymphomas and leukemias. The compound’s action on these targets plays a significant role in its antitumor activity .
Mode of Action
The mode of action of 8-Chloroguanosine involves the inhibition of DNA synthesis and the induction of apoptosis . Apoptosis is a form of programmed cell death, which is a crucial process in preventing the proliferation of cancer cells. By inhibiting DNA synthesis, the compound prevents the replication of cancer cells, thereby limiting their growth .
Biochemical Pathways
The biochemical pathways affected by 8-Chloroguanosine are primarily those involved in DNA synthesis and apoptosis . The compound’s interaction with its targets leads to changes in these pathways, resulting in the inhibition of DNA synthesis and the induction of apoptosis . These changes have downstream effects that contribute to the compound’s antitumor activity .
Result of Action
The result of 8-Chloroguanosine’s action at the molecular and cellular levels is the inhibition of DNA synthesis and the induction of apoptosis . This leads to a decrease in the proliferation of cancer cells, thereby exerting its antitumor effects .
Action Environment
The action of 8-Chloroguanosine can be influenced by various environmental factors. For instance, the presence of certain substances, such as nicotine, can enhance the chlorination of free nucleosides and nucleosides in RNA by hypochlorous acid . This suggests that environmental factors, including the presence of other substances, can influence the action, efficacy, and stability of 8-Chloroguanosine .
特性
IUPAC Name |
2-amino-8-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4-,5-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEYUNCYYKKCIX-UMMCILCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Cl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Cl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175254 | |
| Record name | 8-Chloroguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloroguanosine | |
CAS RN |
2104-68-9 | |
| Record name | 8-Chloroguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002104689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chloroguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main pathway leading to the formation of 8-Chloroguanosine?
A1: 8-Chloroguanosine is primarily formed through the reaction of guanosine with hypochlorous acid (HOCl) [, ]. This reaction can occur spontaneously or be catalyzed by myeloperoxidase (MPO), an enzyme released by activated neutrophils, particularly in the presence of chloride ions [, ].
Q2: How do certain natural compounds impact the formation of 8-Chloroguanosine?
A2: Research indicates that various polyphenols, such as catechins, curcumin, resveratrol, and silibinin, can inhibit the formation of 8-Chloroguanosine []. (-)-epigallocatechin gallate (EGCG), a catechin found in green tea, exhibits the strongest inhibitory effect among the tested polyphenols []. Additionally, the sulfurous compound α-lipoic acid also demonstrates inhibitory potential against 8-Chloroguanosine formation []. These compounds showcase potential as mitigating agents against DNA damage linked to inflammation and smoking [].
Q3: What are the structural characteristics of 8-Chloroguanosine?
A3: X-ray crystallography reveals that 8-Chloroguanosine dihydrate crystallizes in the orthorhombic space group P2(1)2(1)2(1) []. The molecule adopts a syn conformation about the glycosidic bond, with the ribose ring exhibiting a C(2')-endo/C(1')-exo (2T1) pucker []. An intramolecular hydrogen bond stabilizes the gauche+ conformation of the -CH2OH side chain []. NMR analysis confirms a preference for the C(2')-endo conformation and syn glycosidic bond conformation in solution, similar to the solid state [].
Q4: What is the biological significance of 8-Chloroguanosine's structural features?
A4: The conformational preferences of 8-Chloroguanosine, particularly the syn glycosidic bond conformation, have significant implications for its interactions with enzymes []. This conformation, influenced by the chlorine atom's steric bulk and electronegativity, can affect the molecule's recognition and processing by various enzymatic systems compared to unsubstituted guanosine [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1531879.png)
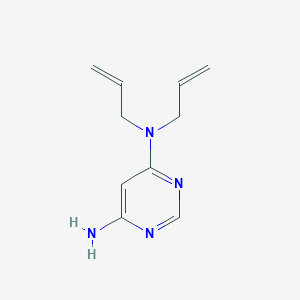
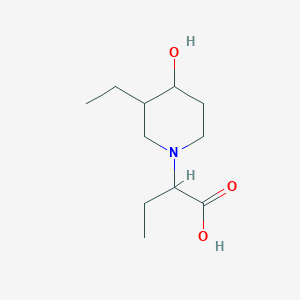
![2-Chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine](/img/structure/B1531883.png)
![1-({[(4-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531884.png)
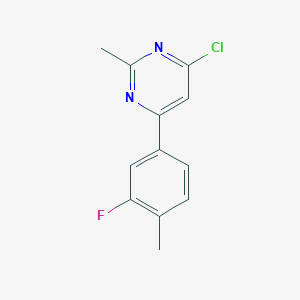
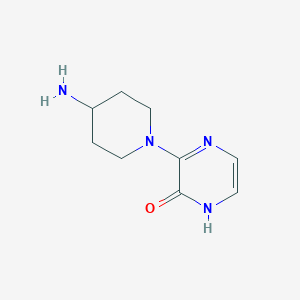
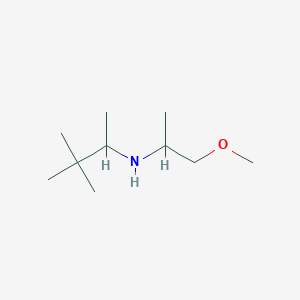
![1-{[(2,2-Diethoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1531890.png)

![2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1531894.png)
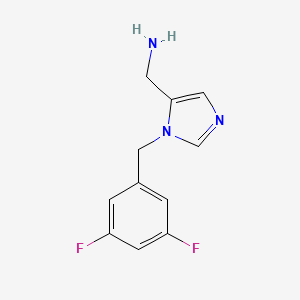
![4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B1531896.png)
